2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1003135
InChI: InChI=1S/C21H22ClN3O2S/c22-15-12-10-14(11-13-15)19(26)25-21(28)24-18-9-5-4-8-17(18)20(27)23-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2,(H,23,27)(H2,24,25,26,28)
SMILES: C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C21H22ClN3O2S
Molecular Weight: 415.9 g/mol

2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide

CAS No.:

Cat. No.: VC1003135

Molecular Formula: C21H22ClN3O2S

Molecular Weight: 415.9 g/mol

* For research use only. Not for human or veterinary use.

2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)-N-cyclohexylbenzamide -

Specification

Molecular Formula C21H22ClN3O2S
Molecular Weight 415.9 g/mol
IUPAC Name 2-[(4-chlorobenzoyl)carbamothioylamino]-N-cyclohexylbenzamide
Standard InChI InChI=1S/C21H22ClN3O2S/c22-15-12-10-14(11-13-15)19(26)25-21(28)24-18-9-5-4-8-17(18)20(27)23-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7H2,(H,23,27)(H2,24,25,26,28)
Standard InChI Key KOZXONKIDYQQRA-UHFFFAOYSA-N
SMILES C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)Cl
Canonical SMILES C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=C(C=C3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator